(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methylpropane-1,2-diol
Description
(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methylpropane-1,2-diol (CAS: 681490-91-5) is a nitroimidazole derivative with the molecular formula C₇H₁₀ClN₃O₄ and a molecular weight of 235.63 g/mol. The compound features a 2-chloro-4-nitroimidazole core linked to a chiral diol moiety (2-methylpropane-1,2-diol), which enhances its hydrophilicity compared to many nitroimidazole analogs . It is synthesized via a multi-step process involving methanesulfonate intermediates and azide substitution reactions, as demonstrated in the conversion of (R)-3-(2-chloro-4-nitro-1H-imidazol-1-yl)-2-hydroxy-2-methylpropyl methanesulfonate to the corresponding azide derivative .
Properties
IUPAC Name |
(2R)-3-(2-chloro-4-nitroimidazol-1-yl)-2-methylpropane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O4/c1-7(13,4-12)3-10-2-5(11(14)15)9-6(10)8/h2,12-13H,3-4H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEYAJHCNNXRAIQ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=C(N=C1Cl)[N+](=O)[O-])(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CN1C=C(N=C1Cl)[N+](=O)[O-])(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole typically involves multiple steps, starting from readily available precursors. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce the nitro group to an amine.
Substitution: This reaction can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of ®-2-chloro-1-(2,3-dihydroxy-2-methylpropyl)-4-nitroimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared to other nitroimidazole derivatives and related heterocycles (Table 1). Key differences lie in substituents, stereochemistry, and physicochemical properties.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects :
- The target compound’s diol group confers higher solubility compared to chloromethylphenyl () or epoxypropane () substituents, which are less polar .
- The 2-chloro-4-nitroimidazole core is shared with other antimicrobial agents (e.g., metronidazole analogs), where the nitro group enables bioreductive activation in anaerobic pathogens .
Stereochemical Considerations: The (R)-configuration in the diol moiety may influence binding affinity in chiral biological targets, unlike racemic or non-chiral analogs (e.g., 1-(3-chloro-2-hydroxypropyl)-2-methyl-4-nitroimidazole) .
Synthetic Pathways :
- The target compound is synthesized via azide substitution using sodium azide and DMF , whereas analogs like 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole are prepared via chlorination with SOCl₂ .
Biological Activity
(R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methylpropane-1,2-diol is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in treating various diseases. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₃ClN₄O₇
- Molecular Weight : 384.73 g/mol
- CAS Number : 681490-95-9
The biological activity of (R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methylpropane-1,2-diol primarily stems from its interaction with biological targets involved in various signaling pathways. It has been shown to exhibit antimicrobial properties, particularly against certain strains of bacteria and fungi, likely due to its ability to inhibit key enzymes involved in cell wall synthesis.
Antimicrobial Activity
Research indicates that this compound demonstrates potent antimicrobial activity. For instance, it has been tested against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
In vitro studies have shown that it inhibits bacterial growth at low concentrations, suggesting a promising role as an antibacterial agent.
Cytotoxicity and Anticancer Properties
In addition to its antimicrobial effects, (R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methylpropane-1,2-diol has been evaluated for cytotoxic effects against cancer cell lines. Notably:
- HeLa cells (cervical cancer)
- MCF7 cells (breast cancer)
The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated the antimicrobial efficacy of (R)-3-(2-Chloro-4-nitro-1H-imidazol-1-yl)-2-methylpropane-1,2-diol against resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) of 8 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as a therapeutic agent in treating resistant infections.
Study 2: Cytotoxic Effects on Cancer Cells
Another research article published in Cancer Letters assessed the cytotoxic effects on various cancer cell lines. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an observed increase in apoptotic markers such as Annexin V positivity and activated caspases.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClN₄O₇ |
| Molecular Weight | 384.73 g/mol |
| CAS Number | 681490-95-9 |
| MIC Against MRSA | 8 µg/mL |
| IC50 Against HeLa Cells | 15 µM |
| IC50 Against MCF7 Cells | 20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
